Acetyl-Hirudin (55-65) (sulfated)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

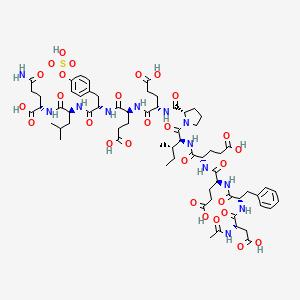

Acetyl-Hirudin (55-65) (sulfated): is a polypeptide fragment derived from hirudin, a natural thrombin inhibitor with anticoagulant properties. Hirudin is secreted by the salivary glands of the medicinal leech, Hirudo medicinalis. The acetylated and sulfated form of this fragment enhances its biological activity, making it a valuable compound in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetyl-Hirudin (55-65) (sulfated) is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of tyrosine residues is achieved using sulfur trioxide-pyridine complex in anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for Acetyl-Hirudin (55-65) (sulfated) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield, purity, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl-Hirudin (55-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It can also participate in hydrolysis and oxidation reactions under specific conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, HBTU (coupling reagent), DIPEA (base), DMF (solvent).

Sulfation: Sulfur trioxide-pyridine complex, anhydrous conditions.

Hydrolysis: Acidic or basic conditions.

Oxidation: Mild oxidizing agents like hydrogen peroxide.

Major Products: The major product of these reactions is the fully synthesized and sulfated Acetyl-Hirudin (55-65) peptide, which retains its biological activity as a thrombin inhibitor .

Aplicaciones Científicas De Investigación

Acetyl-Hirudin (55-65) (sulfated) has a wide range of applications in scientific research:

Chemistry: Used in peptide screening and as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in blood coagulation and as a tool for studying thrombin inhibition.

Medicine: Potential therapeutic applications in preventing thrombosis and other coagulation disorders.

Industry: Utilized in the development of anticoagulant drugs and diagnostic assays.

Mecanismo De Acción

Acetyl-Hirudin (55-65) (sulfated) exerts its effects by specifically binding to thrombin, thereby inhibiting its activity. This inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. The sulfation of tyrosine residues enhances the binding affinity and specificity of the peptide for thrombin .

Comparación Con Compuestos Similares

Hirudin (55-65) (sulfated): A non-acetylated form with similar anticoagulant properties.

Desirudin: A recombinant hirudin derivative used clinically as an anticoagulant.

Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.

Uniqueness: Acetyl-Hirudin (55-65) (sulfated) is unique due to its acetylation and sulfation, which enhance its biological activity and stability compared to non-modified forms. These modifications make it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

Acetyl-Hirudin (55-65) (sulfated) is a synthetic peptide derived from hirudin, a potent anticoagulant originally isolated from the salivary glands of leeches. This compound has garnered significant attention due to its specific biological activity as a thrombin inhibitor, which plays a crucial role in regulating blood coagulation. This article explores the biological activity of Acetyl-Hirudin (55-65) (sulfated), including its mechanism of action, biochemical properties, and potential therapeutic applications.

Target Enzyme: Thrombin

Acetyl-Hirudin (55-65) (sulfated) primarily targets thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen into fibrin, thereby facilitating blood clot formation. The compound binds to thrombin's active site, inhibiting its enzymatic activity and preventing coagulation .

Binding Dynamics

The binding dynamics of Acetyl-Hirudin involve multiple interaction sites on thrombin. The peptide interacts with exosite I and II on thrombin, which are critical for substrate recognition and enzyme activation. Studies have demonstrated that the sulfated form enhances binding affinity compared to non-sulfated variants .

Acetyl-Hirudin (55-65) (sulfated) exhibits several notable biochemical properties:

- Anticoagulant Activity : The peptide effectively inhibits thrombin activity at low concentrations, making it a valuable anticoagulant.

- Stability : It is relatively stable under standard storage conditions but may degrade over prolonged exposure to harsh environments.

- Cellular Effects : In endothelial cells, Acetyl-Hirudin has been shown to inhibit thrombin-induced proliferation and migration, which are essential for angiogenesis and wound healing processes .

Case Studies

-

In Vitro Studies :

- A study demonstrated that Acetyl-Hirudin (55-65) (sulfated) significantly reduced thrombin-induced fibrin formation in vitro, highlighting its potential as an effective anticoagulant agent.

- Animal Models :

- Clinical Implications :

Applications in Medicine

Acetyl-Hirudin (55-65) (sulfated) holds promise for several medical applications:

- Anticoagulant Therapy : It can be utilized in preventing thrombosis during surgical procedures or in patients with high clotting risk.

- Research Tool : The peptide serves as a model compound for studying thrombin inhibition and developing new anticoagulant drugs.

- Diagnostic Assays : Its specificity for thrombin makes it suitable for use in diagnostic assays related to coagulation disorders .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Molecular Target | Thrombin |

| Mechanism of Action | Inhibits thrombin by binding to its active site |

| Biological Activity | Anticoagulant |

| Stability | Stable under standard conditions |

| Cellular Effects | Inhibits endothelial cell proliferation |

| Dosage Effects | Dose-dependent inhibition with minimal side effects |

| Potential Applications | Anticoagulant therapy, research tool |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEZWCXOVQVWOA-XALAVQSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.